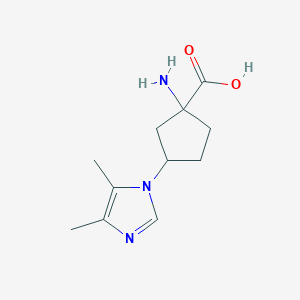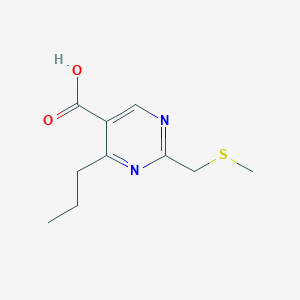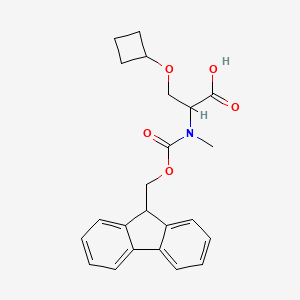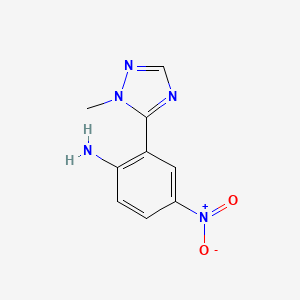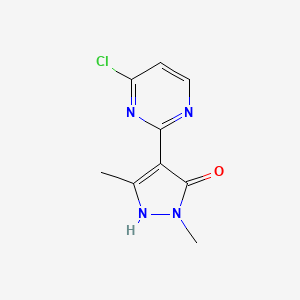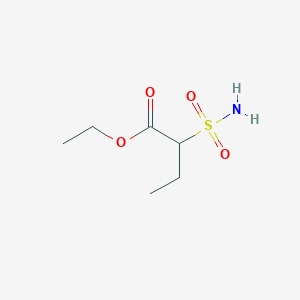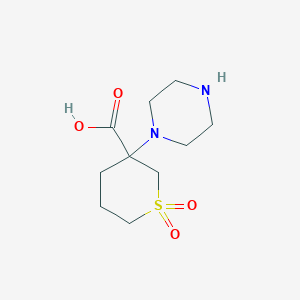
1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid is a heterocyclic compound that contains both piperazine and thiane moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid typically involves multi-step procedures. One common synthetic route includes the reaction of a thiane derivative with piperazine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve the optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Aplicaciones Científicas De Investigación
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction mechanisms and metabolic processes, which are crucial for understanding the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and exhibits similar biological activities, but its structural differences lead to distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C10H18N2O4S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14) |
Clave InChI |
BZOKJUQAERNPFK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CS(=O)(=O)C1)(C(=O)O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




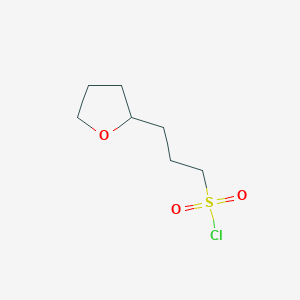
![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
